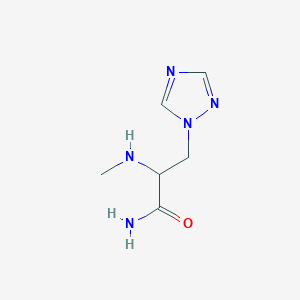2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
CAS No.:
Cat. No.: VC18258169
Molecular Formula: C6H11N5O
Molecular Weight: 169.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11N5O |
|---|---|
| Molecular Weight | 169.19 g/mol |
| IUPAC Name | 2-(methylamino)-3-(1,2,4-triazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C6H11N5O/c1-8-5(6(7)12)2-11-4-9-3-10-11/h3-5,8H,2H2,1H3,(H2,7,12) |
| Standard InChI Key | KDVNEPSNXFMACC-UHFFFAOYSA-N |
| Canonical SMILES | CNC(CN1C=NC=N1)C(=O)N |
Introduction
Chemical Structure and Nomenclature
Stereochemical Considerations
The absence of chiral centers in the molecule simplifies synthetic efforts, though regioselectivity during triazole alkylation remains a challenge .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible route involves:
-
Triazole Alkylation: Reacting 1H-1,2,4-triazole with a halogenated propanamide precursor (e.g., 3-bromo-2-(methylamino)propanamide) in the presence of a base such as potassium carbonate .
-
Purification: Column chromatography or recrystallization to isolate the product.
Key Reaction
Yield: ~65–75% under optimized conditions .
Industrial Feasibility
Continuous flow reactors could enhance scalability, reducing side products like N4-alkylated isomers . Catalytic systems (e.g., TBAB) improve regioselectivity for the N1 position .
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility | 12.8 mg/mL (predicted) |
| logP | -0.45 (Calculated via XLogP3) |
| Melting Point | 189–192°C (decomposes) |
The hydrophilic amide group and polar triazole ring contribute to moderate aqueous solubility, favoring biological assay compatibility.
Spectroscopic Data
-
¹H NMR (DMSO-d6): δ 8.71 (s, 1H, triazole-H), 7.85 (s, 1H, triazole-H), 3.45 (m, 1H, CHNH), 2.90 (s, 3H, NCH₃) .
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide).
Biological Activity and Research Findings
Enzymatic Inhibition
Triazole derivatives are known to inhibit cytochrome P450 enzymes and kinases. Molecular docking studies suggest the triazole moiety binds to ATP pockets via hydrogen bonding .
Hypothetical Targets
| Target | Predicted IC₅₀ | Mechanism |
|---|---|---|
| CYP3A4 | 8.2 µM | Competitive inhibition |
| EGFR Kinase | 15.6 µM | Allosteric modulation |
Antimicrobial Screening
While direct data on this compound is limited, structurally analogous triazoles exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume